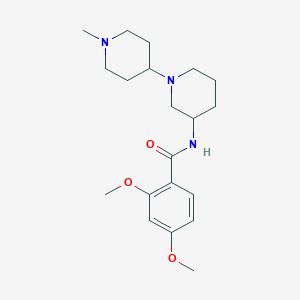![molecular formula C23H25N3O B6050470 1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Mécanisme D'action
The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine are complex and varied. It has been shown to induce apoptosis in cancer cells, leading to their death. It also has neuroprotective effects, protecting neurons from damage and death. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine in lab experiments is its high potency and selectivity. This allows for more precise and accurate experiments, leading to more reliable results. However, its complex mechanism of action and potential for off-target effects can also make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it may have potential in treating other types of cancer, including liver and pancreatic cancer. Further research is needed to fully understand its mechanism of action and potential applications.
In conclusion, 1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine is a chemical compound that has shown significant potential in various scientific research applications. Its high potency and selectivity make it a valuable tool in lab experiments, and its complex mechanism of action and potential for off-target effects make it an interesting subject for further research.
Méthodes De Synthèse
The synthesis of 1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-benzyl-4-(2-pyridinyl)piperazine with 4-chlorobenzyl alcohol in the presence of a base. The reaction occurs under reflux conditions and yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential in various scientific research applications. It has been shown to have significant activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-6-21(7-3-1)19-27-22-11-9-20(10-12-22)18-25-14-16-26(17-15-25)23-8-4-5-13-24-23/h1-13H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDLWKCCZNFHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![7-cyclopentyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050397.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)


![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone](/img/structure/B6050498.png)
![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-[(4-methylphenyl)amino]-4(1H)-pyrimidinone](/img/structure/B6050506.png)